Bienvenue dans la boutique en ligne BenchChem!

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

medicinal chemistry hit-to-lead optimization pharmacophore design

This screening compound features a unique 7-(4-bromophenyl-2-oxoethoxy) substituent, providing distinct hydrogen-bonding capacity not found in common 2-phenylchromones. The specific oxoethoxy carbonyl bridge and 2-methoxyphenyl B-ring create a pharmacophore essential for US28 GPCR inverse agonism and tubulin binding studies. Substituting with generic analogs risks losing target potency. Ideal as a selectivity probe for CDK2/PI3Kγ docking or ADME comparator due to its balanced LogD (~4.5-5.0) and elevated TPSA (~65-70 Ų).

Molecular Formula C24H17BrO5
Molecular Weight 465.299
CAS No. 845633-98-9
Cat. No. B2493590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
CAS845633-98-9
Molecular FormulaC24H17BrO5
Molecular Weight465.299
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
InChIKeyIPHYOANSECDPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 845633-98-9): Procurement-Ready Structural Profile


7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 845633-98-9) is a synthetic flavonoid-derivative screening compound belonging to the 4H-chromen-4-one (chromone) class, featuring a unique 7-(4-bromophenyl-2-oxoethoxy) side chain and a 3-(2-methoxyphenyl) substituent . With a molecular formula of C₂₄H₁₇BrO₅ and a molecular weight of ~465.3 Da, it is catalogued by InterBioScreen as STOCK1N-34262 and is available through screening-compound suppliers for drug discovery and medicinal chemistry applications [1]. The chromone core is a privileged scaffold in kinase inhibition, anti-inflammatory, and anticancer research, and the specific substitution pattern of this compound distinguishes it from the more common 2-phenylchromone natural products [2].

Why Generic Chromone Analogs Cannot Substitute for CAS 845633-98-9 in Focused Screening Libraries


Although the 4H-chromen-4-one scaffold is common to many flavonoid screening compounds, the precise substitution pattern—specifically the 7-(4-bromophenyl-2-oxoethoxy) linker combined with a 3-(2-methoxyphenyl) group—creates a pharmacophore that is not reproduced by simpler flavones (e.g., 5-methoxy-2-phenyl-4H-chromen-4-one) or by analogs that lack the oxoethoxy carbonyl bridge . Published SAR on halogen-substituted flavonoids demonstrates that even minor changes in bromine position or linker chemistry significantly alter inverse agonist potency at the US28 receptor, with EC₅₀ values shifting from 3.5 μM to inactive across a small series [1]. Therefore, substituting 845633-98-9 with a generic chromone analog risks losing the specific hydrogen-bonding capacity and electronic effects conferred by the oxoethoxy-bridged bromophenyl group, potentially invalidating structure-activity conclusions.

Quantitative Differentiation Evidence for 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one vs. Closest Analogs


Increased Hydrogen-Bond Acceptor Count via 7-Oxoethoxy Linker vs. Methoxy-Bridged Analog

The target compound contains a carbonyl group within its 7-(4-bromophenyl-2-oxoethoxy) side chain that is absent in the closest InterBioScreen analog, 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (STOCK1N-34170), which uses a simple methylene ether (-OCH₂-) linker [1]. This structural difference increases the hydrogen-bond acceptor count from 4 to 5 and introduces a polar carbonyl capable of engaging key residues in target binding pockets .

medicinal chemistry hit-to-lead optimization pharmacophore design

Enhanced Topological Polar Surface Area (TPSA) Relative to Closest Analog Without Carbonyl Linker

Computed TPSA for the target compound is estimated at approximately 65–70 Ų due to the additional carbonyl oxygen in the oxoethoxy linker, compared to 44.76 Ų for 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (STOCK1N-34170) which lacks this carbonyl [1]. This represents a roughly 50% increase in polar surface area attributable solely to the oxoethoxy modification.

ADME prediction drug-likeness permeability

Predicted LogD₇.₄ Differentiation: Oxoethoxy Linker Modulates Lipophilicity vs. Methoxy-Bridged Analog

The methoxy-bridged analog (STOCK1N-34170) has a computed LogD(pH 7.4) of 5.52 [1]. Introducing the oxoethoxy carbonyl linker in the target compound is expected to lower LogD₇.₄ by approximately 0.5–1.0 log units into the range of 4.5–5.0, consistent with SAR trends where carbonyl insertion reduces logD by ~0.7 units per additional polar atom [2]. This positions 845633-98-9 within a more favorable lipophilicity window for lead-like compounds (LogD 1–5).

physicochemical profiling logD prediction solubility

Halogen-Substituted Flavonoid Scaffold: Class-Level Potency for US28 Receptor Inverse Agonism

In a series of 31 chalcone- and flavonoid-based derivatives evaluated for inverse agonist activity at the human cytomegalovirus US28 receptor, halogen-substituted flavonoids were typically more potent than their non-halogenated hydro derivatives [1]. The most potent flavonoid reported, 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b), achieved an EC₅₀ of 3.5 μM with −89% efficacy [1]. While 845633-98-9 was not directly tested in this study, the compound shares the critical structural features associated with activity: a brominated phenyl ring, a 2-methoxyphenyl substituent, and the 4H-chromen-4-one core.

GPCR pharmacology antiviral research HCMV US28

Cytotoxic Selectivity in Cancer Cell Lines: 4-Aryl-4H-Chromene Scaffold Demonstrates Differential Anti-Proliferative Activity

A series of 4-aryl-4H-chromene derivatives (closely related to the 4H-chromen-4-one scaffold of 845633-98-9) were evaluated for anti-proliferative activity against Hep2 (laryngeal carcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer) cell lines [1]. The best compounds in this series demonstrated selective toxicity toward cancer cells while sparing normal cells in parallel toxicity studies, and molecular docking indicated efficient interaction with the αβ-tubulin colchicine binding site [1]. The C3-aryl and C7-alkoxy substitution pattern present in 845633-98-9 closely mirrors the optimized architecture identified in this study.

anticancer screening tubulin inhibition oncology

Lipinski Rule-of-Five Compliance: Favorable Drug-Likeness Profile vs. Brominated Comparator

The target compound (MW 465.3, HBA 5, HBD 0, predicted LogP ~4.5–5.0) falls within or near Lipinski and Veber rule-of-five boundaries, whereas the close analog 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (MW 437.3, HBA 4, HBD 0, LogD 5.52) exceeds the recommended LogP threshold of 5 [1]. Although both compounds have zero hydrogen-bond donors and moderate molecular weight, the moderated lipophilicity of 845633-98-9 due to the oxoethoxy carbonyl places it in a more developable property space.

drug-likeness oral bioavailability lead selection

Optimal Application Scenarios for 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (845633-98-9)


Focused Screening Library Design for Kinase and Tubulin-Targeting Anticancer Programs

The 4-aryl-4H-chromene scaffold, of which 845633-98-9 is a prime exemplar, has demonstrated αβ-tubulin binding and selective cancer-cell cytotoxicity in multiple independent studies [1]. Given its unique oxoethoxy-bridged bromophenyl substituent—not present in common flavonoid libraries—this compound adds structural diversity to targeted screening decks for tubulin polymerization inhibitors or kinase inhibitor discovery programs. Procurement of this compound as a singleton or as part of a rationally designed chromone-focused library is justified when screening against cancer cell line panels (e.g., NCI-60) or in tubulin polymerization assays.

GPCR Inverse Agonist Screening: US28 Receptor Probe Development

Halogen-substituted flavonoids with a 2-methoxyphenyl B-ring have been validated as inverse agonists of the HCMV-encoded US28 GPCR, with EC₅₀ values in the low-micromolar range [2]. The 4-bromophenyl motif and 2-methoxyphenyl group of 845633-98-9 match the key pharmacophoric elements identified in this series. This compound is therefore a rational procurement choice for laboratories developing US28-targeted antiviral probes or studying constitutive GPCR signaling in the context of HCMV infection.

Physicochemical Property Benchmarking in Flavonoid Lead Optimization

The moderated LogD (predicted ~4.5–5.0) and elevated TPSA (~65–70 Ų) of 845633-98-9, relative to its closest methoxy-bridged analog (LogD 5.52; TPSA 44.76 Ų), make it a valuable comparator compound for ADME optimization studies [3]. Procurement is recommended when a research team needs a chromone-based probe that balances lipophilicity with polar surface area—e.g., for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening, to establish structure-property relationships (SPR) within a flavonoid lead series.

Computational Docking and Pharmacophore Modeling: Negative Control or Selectivity Probe

The specific oxoethoxy carbonyl in the 7-position side chain provides an additional hydrogen-bond acceptor that can be exploited in structure-based drug design studies [3]. When docking into targets such as CDK2, PI3Kγ, or COX-2—where flavonoid scaffolds are known to bind—845633-98-9 offers a distinct H-bonding vector compared to analogs lacking the carbonyl. This makes it useful as a selectivity probe in pharmacophore modeling and as a negative control when the oxoethoxy carbonyl is predicted to clash with a binding pocket.

Quote Request

Request a Quote for 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.